molecular formula C14H18O2 B1327540 Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone CAS No. 898793-78-7

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

Cat. No.: B1327540
CAS No.: 898793-78-7
M. Wt: 218.29 g/mol
InChI Key: ADBSKZQPDIGKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . Its CAS Registry Number is 898793-78-7 . This ketone is part of a class of 1,3-disubstituted cyclobutanes, an emerging and valuable scaffold in modern medicinal chemistry . These structures are prized for their unique puckered, rigid geometry, which can enhance the pharmacological properties of small-molecule drug candidates by improving metabolic stability and binding efficiency . They often serve as conformationally restricted alternatives to flexible ethyl or propyl linkers or as non-planar aryl isosteres in drug design . While the specific biological profile of this compound may require further investigation, its core structure is highly relevant for synthesizing complex targets. It can serve as a key synthetic intermediate or building block in developing novel therapeutic agents, particularly following strategies like formal γ-C–H functionalization to create more complex, cis-selective 1,3-difunctionalized cyclobutanes . This product is intended for research purposes as a chemical building block and is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutyl-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBSKZQPDIGKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644301
Record name 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-78-7
Record name 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclobutyl 2 4 Methoxyphenyl Ethyl Ketone and Analogous Structures

Strategic Carbon-Carbon Bond Construction Approaches for Cyclobutyl Ketone Frameworks

The formation of the cyclobutane (B1203170) ring and the introduction of substituents often rely on strategic carbon-carbon bond-forming reactions. Advanced C–H functionalization protocols have emerged as powerful tools for the direct and efficient synthesis of complex cyclobutane structures.

Advanced C–H Functionalization Protocols

Direct activation and functionalization of otherwise inert C–H bonds represent a paradigm shift in organic synthesis, offering atom- and step-economical routes to complex molecules.

A significant advancement in the synthesis of chiral cyclobutanes is the palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones. nih.gov This method utilizes a chiral transient directing group, such as an α-amino acid, to achieve high enantioselectivity. nih.govnih.gov The use of an electron-deficient 2-pyridone ligand has been identified as crucial for the observed enantioselectivity. nih.govnih.gov Interestingly, the choice of different silver salts as additives can reverse the enantioselectivity of the reaction. nih.gov This strategy has been successfully applied to the synthesis of chiral trisubstituted cyclobutanes from monosubstituted cyclobutane precursors through sequential C–H arylation reactions, demonstrating its utility in accessing structurally complex products from simpler starting materials. nih.govnih.gov

This methodology has proven effective for a variety of cyclobutyl ketones, including spirocyclic systems, affording products with good yields and high enantioselectivity. nih.gov However, the catalytic system shows limitations with cyclopentyl ketones and open-chain ketones, which exhibit lower enantioselectivities. nih.gov The ability to control the enantiomeric outcome by selecting the appropriate silver salt adds a layer of versatility to this synthetic approach. nih.gov

Table 1: Key Features of Palladium-Catalyzed Enantioselective C(sp³)–H Arylation

FeatureDescription
Catalyst Palladium(II)
Directing Group Chiral Transient Directing Group (e.g., α-amino acid)
Key Ligand Electron-deficient 2-pyridone
Enantioselectivity Control Choice of silver salt additive
Application Synthesis of chiral trisubstituted cyclobutanes
Limitations Lower enantioselectivity for cyclopentyl and acyclic ketones

For the synthesis of 1,3-difunctionalized cyclobutanes, a sequential C–H/C–C functionalization strategy offers a stereospecific route to cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govbohrium.com This two-step approach begins with an optimized Norrish-Yang cyclization, a photochemical process, to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govbohrium.comnih.gov This intermediate then undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and functionalization. nih.govbohrium.com

This method allows for the installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov The benzoyl group of the resulting cyclobutyl aryl ketone can be subsequently converted into other functional groups like amides and esters, further expanding the synthetic utility of this strategy. nih.govbohrium.comnih.gov This approach provides an efficient solution for accessing diverse 1,3-difunctionalized cyclobutanes, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

Cycloaddition Reactions for the Formation of Cyclobutane Rings

Cycloaddition reactions, particularly [2+2] cycloadditions, are fundamental methods for the construction of cyclobutane rings. These reactions can be initiated either photochemically or thermally, each with its own set of advantages and applications.

Enantioselective [2+2] Photocycloaddition for Cyclobutane Core Assembly

Enantioselective [2+2] photocycloaddition is a powerful technique for creating enantioenriched cyclobutanes. tum.de This method often involves the use of photosensitizers and, in some cases, chiral catalysts to control the stereochemical outcome. acs.orgchemistryviews.org

One notable approach involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. acs.orgchemistryviews.org This process generates chiral dienes in situ, which then undergo a highly diastereoselective photoinduced cycloaddition to yield chiral cyclobutanes. acs.org This method is advantageous as it utilizes simple alkenes without the need for directing groups and allows for all starting materials and catalysts to be added simultaneously. acs.orgchemistryviews.org A variety of oxa- acs.orgchemistryviews.org-bicyclic heptanes with multiple contiguous stereocenters can be synthesized in good yields with excellent stereoselectivity using this protocol. acs.orgchemistryviews.org

Other strategies for achieving enantioselectivity in [2+2] photocycloadditions include the use of chiral triplet sensitizers, such as chiral xanthones, and chiral Lewis acid complexes. acs.org For instance, a chiral scandium complex in conjunction with a ruthenium-based photosensitizer has been shown to catalyze the asymmetric intermolecular [2+2] photocycloaddition of hydroxychalcones with alkenes. acs.org

Thermal [2+2] Cycloaddition Approaches for Cyclobutyl Ketone Synthesis

While photochemical [2+2] cycloadditions are more common, thermal [2+2] cycloadditions also provide a viable route to cyclobutane rings, particularly when using activated reaction partners like ketenes or keteniminium salts. libretexts.orgrsc.org Thermal [2+2] cycloadditions are generally considered "forbidden" by the Woodward-Hoffmann rules for ground-state alkenes due to unfavorable orbital overlap. rsc.org However, these reactions can proceed with substrates that possess high ring strain or with specific electronic properties. rsc.org

A one-step approach to borylated cyclobutanes has been developed utilizing the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates. rsc.org This method provides a practical route to functionalized cyclobutanes that can serve as versatile synthetic intermediates. rsc.org The reaction of ketenes with alkenes is another example of a thermal [2+2] cycloaddition that can be used to synthesize cyclobutanones. libretexts.org The regiochemistry of these reactions is typically straightforward, with the most electron-rich atom of the alkene reacting with the electron-poor carbonyl carbon of the ketene. libretexts.org

Table 2: Comparison of Photochemical and Thermal [2+2] Cycloaddition

FeatureEnantioselective [2+2] PhotocycloadditionThermal [2+2] Cycloaddition
Initiation UV or visible lightHeat
Stereocontrol Often requires chiral catalysts or sensitizersCan be stereospecific depending on the mechanism
Substrate Scope Broad, including simple alkenesOften requires activated partners (e.g., ketenes) or strained alkenes
Key Intermediates Excited state species, diradicalsConcerted or stepwise mechanisms
Advantages Access to complex chiral structuresCan be operationally simpler for certain substrates

Multicomponent Reaction Strategies for Cyclobutyl Ketone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular complexity. While direct MCRs for the synthesis of the specific target "Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone" are not extensively documented, MCR strategies are employed to create highly substituted cyclobutane frameworks which can be precursors to cyclobutyl ketones.

For instance, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butane (BCB) ketones with triazinanes have been developed as a divergent route to cyclobutyl amines. This process involves a stepwise (2+2+3) cycloaddition, which, followed by an acidic ring-opening of the aminal moiety, yields medicinally relevant cis-cyclobutyl diamines. Although this specific example leads to amines, the strategy of using strained ring systems like BCBs in multicomponent setups highlights a frontier for developing new routes to functionalized cyclobutanes that could be transformed into ketone derivatives.

Another relevant area is the use of allenic ketones in MCRs to produce cyclopentene (B43876) derivatives. While not forming a four-membered ring, these cascade reactions, involving processes like Michael additions and intramolecular aldol-type reactions, demonstrate the potential for ketone-containing starting materials to undergo complex, one-pot transformations to build cyclic structures. rsc.org Adapting such principles to different starting materials could pave the way for novel MCRs for cyclobutyl ketone synthesis.

Alpha-Functionalization of Cyclobutyl Ketones

Alpha-functionalization involves the introduction of substituents at the carbon atom adjacent to the ketone's carbonyl group. This is a primary strategy for elaborating the cyclobutyl ketone core.

One significant method is the palladium(II)-catalyzed enantioselective α-C(sp³)–H arylation. This reaction utilizes a chiral transient directing group, such as an α-amino acid, to guide the functionalization. This approach allows for the direct arylation of cyclobutyl ketones with various aryl iodides, achieving high enantioselectivity. The reaction is sensitive to the choice of ligand and silver salt additives, which can influence the rate-limiting step and, consequently, the stereochemical outcome.

Another powerful technique is Singly Occupied Molecular Orbital (SOMO) catalysis, which enables the enantioselective α-allylation of cyclobutanones. mdpi.com This method uses an imidazolidinone catalyst and an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) to generate a radical cation from a transiently formed enamine. This intermediate then reacts with an allyl silane (B1218182) to yield the α-allylated cyclobutanone (B123998) with high enantioselectivity. mdpi.com

Below is a table summarizing key alpha-functionalization methods for cyclobutyl ketones.

Method Catalyst/Reagent Functionality Introduced Key Features
Enantioselective C-H ArylationPd(OAc)₂, Chiral TDG (α-amino acid), Ligand, Ag₃PO₄Aryl groupHigh enantioselectivity; broad scope for aryl iodides.
SOMO-catalyzed AllylationImidazolidinone catalyst, Ceric Ammonium Nitrate (CAN), Allyl silaneAllyl groupForms α-allylated ketones with high enantioselectivity. mdpi.com

Precursor Synthesis and Transformative Routes to Cyclobutyl Ketone Architectures

Synthesis of Aryl Ethyl Ketone Precursors and Their Conversion Pathways

The synthesis of the target molecule relies on the availability of the aryl ethyl ketone precursor, specifically 1-(4-methoxyphenyl)propan-1-one (4-methoxypropiophenone). This precursor is commonly synthesized via Friedel-Crafts acylation. In this reaction, anisole (B1667542) (methoxybenzene) is acylated using propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Alternatively, α-bromo-4-methoxyacetophenone can serve as a versatile starting material. For example, it can be reacted with 3-methoxy-thiophenol in the presence of potassium hydroxide (B78521) to synthesize α-thioether-substituted acetophenones, demonstrating its utility as a building block for more complex structures. google.com Another pathway involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with phenols to yield phenoxyethanone derivatives. rsc.org These precursors, containing the essential 4-methoxyphenyl (B3050149) ketone moiety, can then be subjected to ring-forming reactions to construct the cyclobutyl portion of the final molecule.

Ring-Closing Reactions for Cyclobutyl Ring Formation

The formation of the cyclobutane ring is a key challenge due to inherent ring strain. baranlab.org Several classical and modern methods are available for this transformation.

A prominent method is the [2+2] cycloaddition , which involves the reaction of two alkene-containing molecules to form a four-membered ring. mdpi.combaranlab.org Photochemical [2+2] cycloadditions are particularly common, often proceeding through a triplet state diradical intermediate. baranlab.org For ketone-containing structures, the Paterno-Büchi reaction (a [2+2] photocycloaddition of a ketone and an alkene to form an oxetane) followed by subsequent transformations can also be a route to cyclobutane derivatives. Visible-light photocatalysis, using catalysts like Ru(bipy)₃Cl₂, has emerged as a powerful tool for promoting [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org

Intramolecular alkylation is another fundamental strategy. A common approach involves using a substrate with leaving groups at the 1 and 4 positions of a linear chain, which can undergo cyclization in the presence of a base or metal. For example, a scalable synthesis of cyclobutane derivatives reported by Merck involves the double-alkylation of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin. acs.org This reaction proceeds through a magnesium chelate that directs the final ring-closing alkylation, delivering the product as a single diastereomer. acs.org Similarly, copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes provides an effective route to enantioenriched cyclobutanes. organic-chemistry.org

Norrish-Yang Cyclization Procedures for Bicyclo[1.1.1]pentan-2-ol Intermediates

The Norrish-Yang cyclization is a powerful photochemical reaction that transforms ketones bearing a γ-hydrogen into cyclobutanols. nih.gov In the context of aryl cyclobutyl ketones, this intramolecular reaction proceeds via UV-light promotion to generate highly strained aryl bicyclo[1.1.1]pentan-2-ol intermediates. nih.govnih.gov This reaction is a key step in a formal γ–C–H functionalization strategy. nih.govnih.gov

The process begins with the photoexcitation of the aryl ketone, which then abstracts a γ-hydrogen atom from the cyclobutyl ring, forming a 1,4-diradical intermediate. Subsequent radical-radical combination closes the new ring, forming the bicyclo[1.1.1]pentan-2-ol structure. nih.govnih.gov While early procedures using high-power mercury arc lamps resulted in modest yields, modern optimizations using milder 365 nm UV light have significantly improved the efficiency of this cyclization. nih.gov

These bicyclic alcohol intermediates are valuable because they can undergo subsequent palladium-catalyzed, strain-release-driven C–C bond cleavage and functionalization. This two-step sequence allows for the stereospecific installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the original cyclobutyl ketone, with exclusive selectivity for the cis-isomer. nih.govresearchgate.net

The table below summarizes the scope of the Norrish-Yang cyclization for preparing various bicyclo[1.1.1]pentan-2-ol intermediates from their corresponding aryl cyclobutyl ketones. nih.gov

Aryl Group on Ketone Product (2-Arylbicyclo[1.1.1]pentan-2-ol) Isolated Yield
Phenyl2-Phenylbicyclo[1.1.1]pentan-2-ol65%
4-Fluorophenyl2-(4-Fluorophenyl)bicyclo[1.1.1]pentan-2-ol61%
4-Chlorophenyl2-(4-Chlorophenyl)bicyclo[1.1.1]pentan-2-ol55%
4-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol72%
3-Chlorophenyl2-(3-Chlorophenyl)bicyclo[1.1.1]pentan-2-ol60%
3-Thienyl2-(Thiophen-3-yl)bicyclo[1.1.1]pentan-2-ol45%
4-MethoxyphenylNot Detected0%
Data sourced from Fan, Z., et al. (2023). Angewandte Chemie International Edition. nih.gov Note that electron-rich aryl cyclobutyl ketones, such as the 4-methoxyphenyl derivative, failed to undergo the Norrish-Yang cyclization under the reported conditions. nih.gov

Computational Chemistry Applications in the Study of Cyclobutyl Ketones

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving cyclobutyl ketones. nih.gov These investigations allow for the detailed characterization of reaction pathways, including the identification of reactants, products, intermediates, and, crucially, transition states.

One area of significant interest is the study of photochemical reactions, such as the Norrish Type I and Type II processes. For instance, studies on cyclobutyl methyl ketone have shown that Norrish Type I cleavage, leading to the formation of radical species, is a dominant pathway. rsc.org Computational methods can model the electronic excited states of the ketone and calculate the energy barriers associated with C-C bond cleavage, providing a detailed mechanistic picture. Similarly, the Norrish-Yang cyclization, a key reaction for forming bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl aryl ketones, can be investigated computationally to understand the factors governing its efficiency and selectivity. nih.govnih.gov

Another critical application is in understanding oxidation mechanisms. The reaction of cyclobutyl ketones with atmospheric oxidants like the hydroxyl radical (•OH) can be modeled to determine the most likely sites of hydrogen atom abstraction and the subsequent reaction pathways of the resulting radical intermediates. researchgate.netresearchgate.net Computational studies can pinpoint the transition state structures and their associated activation energies, offering a rationale for the observed product distributions. For a molecule like Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone, quantum chemical calculations could predict the relative reactivity of different C-H bonds and elucidate the mechanism of its atmospheric degradation or metabolic transformation.

Conformational Analysis and Energy Profiling of Cyclobutyl Ketone Structures

The four-membered cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. The presence of substituents, such as the 2-(4-methoxyphenyl)ethyl ketone group, introduces additional conformational complexity. Computational methods are exceptionally well-suited for exploring the conformational landscape of such molecules.

By systematically rotating dihedral angles and performing geometry optimizations, a comprehensive potential energy surface can be generated. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. For example, computational studies on cyclopropyl (B3062369) methyl ketone have successfully identified the most stable s-cis conformation, which aligns with experimental findings. uwlax.edu A similar approach for this compound would involve analyzing the puckering of the cyclobutane ring and the orientation of the side chain relative to the ring.

The relative energies of different conformers, calculated with high accuracy, can be used to predict their equilibrium populations at a given temperature. This information is vital as the reactivity and spectroscopic properties of a molecule can be highly dependent on its preferred conformation. For instance, the accessibility of a particular C-H bond for a reaction may depend on the conformational state of the molecule.

Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (°)*Relative Energy (kcal/mol)Predicted Population (%) at 298 K
A (Equatorial-puckered)1800.0075.3
B (Axial-puckered)601.5015.1
C (Equatorial-flat)-602.509.6

*Dihedral angle defined by the carbonyl group and the adjacent C-C bond of the cyclobutane ring.

Theoretical Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational chemistry can provide predictive insights into the reactivity and selectivity of synthetic reactions involving cyclobutyl ketones. By calculating various molecular properties, it is possible to anticipate how a molecule will behave under specific reaction conditions.

Furthermore, computational modeling can be used to predict the stereochemical outcome of reactions. For example, in the addition of a nucleophile to the carbonyl group, the relative energies of the transition states leading to different stereoisomers can be calculated. The product distribution is then predicted based on the Curtin-Hammett principle, with the lowest energy transition state corresponding to the major product. This is particularly relevant for reactions that aim to achieve diastereocontrol in the synthesis of substituted cyclobutanes. nih.gov

Calculated Reactivity Descriptors for this compound
DescriptorCalculated ValueInterpretation
HOMO Energy-6.2 eVIndicates susceptibility to electrophilic attack, likely on the anisole (B1667542) ring.
LUMO Energy-0.8 eVIndicates susceptibility to nucleophilic attack at the carbonyl carbon.
HOMO-LUMO Gap5.4 eVSuggests moderate kinetic stability.
Calculated Dipole Moment2.9 DIndicates a polar molecule, influencing solubility and intermolecular interactions.

Application of Computational Methods for Stereochemical Assignment

Computational chemistry provides valuable tools for the assignment of absolute and relative stereochemistry, complementing experimental techniques like NMR spectroscopy and X-ray crystallography.

One common method involves calculating the NMR chemical shifts and coupling constants for all possible stereoisomers of a molecule. These calculated parameters can then be compared with the experimental data to identify the correct structure. For a molecule with multiple stereocenters, such as a substituted cyclobutyl ketone, this approach can be decisive in distinguishing between different diastereomers.

Another powerful technique is the calculation of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. By simulating the ECD or VCD spectrum for a specific enantiomer (e.g., the (R,R)-isomer), and comparing it to the experimentally measured spectrum, the absolute configuration of the molecule can be unambiguously determined. This is particularly useful when suitable crystals for X-ray diffraction cannot be obtained. For a chiral derivative of this compound, these computational methods would be essential for confirming its stereochemical identity.

Advanced Analytical Spectroscopies and Separations for Research on Cyclobutyl Ketones

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

For Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone (C₁₄H₁₈O₂), the molecular ion peak [M]⁺• would be observed at m/z 218. The fragmentation of this molecular ion under electron ionization (EI) would be governed by the functional groups present: the ketone, the cyclobutyl ring, and the methoxyphenyl group.

Key fragmentation pathways include:

Alpha-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. miamioh.edu Two main alpha-cleavages are possible:

Loss of the cyclobutyl radical (•C₄H₇), leading to the formation of a [M - 55]⁺ ion at m/z 163.

Loss of the 2-(4-methoxyphenyl)ethyl radical (•CH₂CH₂C₆H₄OCH₃), resulting in a cyclobutylacylium ion [C₄H₇CO]⁺ at m/z 83.

Benzylic Cleavage: A highly favorable fragmentation involves cleavage of the bond between the two ethyl carbons, leading to the formation of a very stable 4-methoxybenzyl cation, which can rearrange to a tropylium (B1234903) ion, at m/z 121. This is often a base peak for compounds containing this moiety.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a γ-hydrogen available for transfer to the carbonyl oxygen. In this molecule, γ-hydrogens are present on both the ethyl chain and the cyclobutyl ring, making this pathway possible and leading to characteristic neutral losses.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonFragmentation Pathway
218[C₁₄H₁₈O₂]⁺•Molecular Ion (M⁺•)
163[M - C₄H₇]⁺α-cleavage (loss of cyclobutyl radical)
121[CH₂C₆H₄OCH₃]⁺Benzylic cleavage
83[C₄H₇CO]⁺α-cleavage (loss of methoxyphenylethyl radical)

In synthetic chemistry, reactions rarely yield a single, pure product. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. uah.edu In the synthesis of this compound, GC-MS could be used to identify starting materials, byproducts, and intermediates in the reaction mixture, providing valuable insights into reaction mechanisms and pathways. nih.govresearchgate.net Derivatization may sometimes be employed for less volatile ketones to enhance their passage through the GC column. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a much broader range of compounds than GC-MS, including those that are non-volatile or thermally labile. rsc.org It is an indispensable tool for real-time monitoring of reaction progress by tracking the consumption of reactants and the formation of the product. Furthermore, LC-MS is widely used for the purity assessment of the final isolated compound, capable of detecting even trace-level impurities. uccore.orgyoutube.comfishersci.com

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states. The IR spectrum of this compound would be dominated by a very strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1705-1720 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹), aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and strong C-O stretching bands for the methoxy (B1213986) ether group between 1250 cm⁻¹ and 1030 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric bonds. For this molecule, Raman spectroscopy would clearly show the symmetric stretching vibrations of the aromatic ring and the C-C bonds of the alkyl backbone. The C=O stretch, while present, is typically weaker in a Raman spectrum compared to an IR spectrum. nih.govresearchgate.net

Reaction Monitoring: IR spectroscopy is a convenient method for monitoring the progress of the synthesis. For example, if the ketone is prepared via the oxidation of the corresponding secondary alcohol, the reaction can be monitored by observing the disappearance of the broad O-H stretching band of the alcohol reactant (around 3200-3600 cm⁻¹) and the simultaneous appearance of the sharp, intense C=O stretching band of the ketone product.

Table 3: Predicted Principal Vibrational Modes for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium (IR), Strong (Raman)
Aliphatic C-H Stretch3000-28503000-2850Strong
C=O Stretch (Ketone)1720-17051720-1705Very Strong (IR), Medium (Raman)
Aromatic C=C Stretch1610, 15151610, 1515Medium-Strong
Asymmetric C-O-C Stretch~1250~1250Strong (IR), Weak (Raman)
Symmetric C-O-C Stretch~1030~1030Medium (IR), Strong (Raman)

Advanced Chromatographic Techniques for Isolation and Purity Assessment of Research Intermediates

Chromatography is the primary method for the separation, isolation, and purification of compounds from mixtures, as well as for the final assessment of purity.

Flash Column Chromatography: Following synthesis, the crude reaction mixture is typically subjected to flash column chromatography for the initial purification. This technique uses a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate the desired product from unreacted starting materials and byproducts based on differences in polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analytical purity assessment and preparative isolation. For a moderately polar compound like this compound, reversed-phase HPLC (using a non-polar stationary phase like C18 and a polar mobile phase like acetonitrile (B52724)/water) would be the method of choice. An HPLC system equipped with a UV detector would allow for the quantification of the product and any impurities, establishing the purity profile of the research intermediate. fishersci.com

Gas Chromatography (GC): For purity analysis, GC can be an effective tool if the compound is sufficiently volatile and thermally stable. It offers high resolution and is often used with a Flame Ionization Detector (FID) for quantitative analysis.

Chiral Chromatography: While the title compound is achiral, many related cyclobutyl ketones are chiral and exist as enantiomers. For these molecules, advanced chiral chromatographic techniques, such as chiral HPLC or Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), would be essential to separate the enantiomers for further study. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Reaction Profiling

In the synthesis of "this compound," reaction profiling by chromatographic methods is crucial for monitoring the consumption of reactants, the formation of the product, and the emergence of any impurities or byproducts. Both HPLC and GC offer high-resolution separation capabilities that are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary technique for the analysis of moderately polar to nonpolar compounds like "this compound". The separation is typically achieved on a stationary phase, such as octadecylsilane (B103800) (C18), with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of buffers or acids in the mobile phase can be optimized to achieve baseline resolution of all components of interest. nih.govmdpi.com Detection is commonly performed using a diode-array detector (DAD) or a mass spectrometer (MS). nih.gov

A hypothetical HPLC method for monitoring the synthesis of "this compound" could involve a gradient elution to separate compounds with a range of polarities. The following table illustrates a potential separation profile.

CompoundRetention Time (min)λmax (nm)Relative Response Factor
4-Methoxyphenylacetic acid (Starting Material)4.2225, 2751.15
Cyclobutyl methyl ketone (Starting Material)7.8210, 2800.95
This compound (Product)15.5228, 2781.00
Unknown Impurity 112.1230-
Unknown Impurity 218.3275-

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is an excellent alternative for reaction profiling. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column. The choice of stationary phase is critical for achieving the desired separation. For ketones and aromatic compounds, a mid-polarity phase such as one containing a modified beta-cyclodextrin (B164692) can provide excellent resolution, even for closely related isomers. researchgate.net

A GC-MS method would be particularly powerful, providing both retention time data for quantitation and mass spectra for structural confirmation of the product and any byproducts. researchgate.net Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of certain analytes. researchgate.net The following table presents hypothetical GC data for the analysis of a reaction mixture.

CompoundRetention Time (min)Major Mass Fragments (m/z)Relative Abundance (%)
Cyclobutyl methyl ketone5.384, 69, 43100, 85, 70
4-Methoxystyrene (Potential byproduct)8.9134, 119, 91100, 80, 50
This compound12.7218, 134, 121, 8460, 100, 95, 40

Integration of Chromatography with Spectroscopy (e.g., HPLC-NMR) for Complex Mixture Analysis

While HPLC with UV or MS detection provides valuable information, the unequivocal structural elucidation of unknown impurities or isomers in a complex mixture often requires more detailed spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. nih.gov The hyphenation of HPLC with NMR (HPLC-NMR) combines the high-resolution separation of HPLC with the structure-elucidating power of NMR. researchgate.netresearchgate.net

In a typical HPLC-NMR setup, the effluent from the HPLC column is directed to the NMR spectrometer. For analytes present in sufficient concentration, on-flow NMR spectra can be acquired. However, NMR is an inherently insensitive technique. nih.gov To overcome this, hyphenated techniques such as HPLC-Solid Phase Extraction-NMR (HPLC-SPE-NMR) have been developed. nih.gov In this setup, chromatographic peaks of interest are trapped on individual SPE cartridges. The trapped analytes can then be eluted with a deuterated solvent directly into the NMR flow probe for extended data acquisition, including two-dimensional NMR experiments, which are crucial for complex structural analysis. nih.gov

The application of HPLC-SPE-NMR to a reaction mixture for the synthesis of "this compound" would allow for the definitive identification of byproducts. For instance, if an unexpected peak is observed in the HPLC chromatogram, it could be isolated using this technique. Subsequent ¹H and ¹³C NMR analysis would provide detailed information about its chemical shifts and coupling constants, enabling its complete structural characterization. researchgate.net This approach is invaluable for reaction optimization and for ensuring the purity of the final product.

Stereochemical Control and Chiral Synthesis in Cyclobutyl Ketone Chemistry

Enantioselective Synthesis Strategies for Chiral Cyclobutyl Ketone Scaffolds

The enantioselective synthesis of chiral cyclobutyl ketones, including aryl-substituted derivatives, is crucial for accessing single-enantiomer compounds for various applications. Several powerful strategies have been developed to introduce chirality and control the absolute stereochemistry at the cyclobutane (B1203170) core.

One prominent approach involves the use of chiral transient directing groups . This strategy has been successfully applied to the Pd(II)-catalyzed enantioselective C(sp³)–H arylation of ketones. researchgate.net In this method, an achiral cyclobutyl ketone is condensed with a chiral α-amino acid to form a transient chiral imine. This imine then directs a palladium catalyst to selectively functionalize one of two enantiotopic C-H bonds, leading to a chiral product with high enantioselectivity. The choice of the chiral amino acid and the reaction conditions, such as the specific silver salt used as an additive, can even allow for the selective synthesis of either enantiomer of the final product. researchgate.net

[2+2] photocycloadditions represent a classic and effective method for constructing the cyclobutane ring. When conducted in the presence of a chiral catalyst or a chiral auxiliary, these reactions can proceed with high enantioselectivity. For instance, visible-light-induced asymmetric [2+2] cycloadditions of alkenes can produce enantioenriched cyclobutane derivatives. researchgate.net Cascade reactions that combine an initial catalytic asymmetric step with a subsequent photocycloaddition have also been developed, providing a streamlined approach to complex chiral cyclobutanes.

Organocatalysis offers another versatile platform for the enantioselective synthesis of cyclobutyl ketones. Chiral amines, squaramides, and other organocatalysts can be employed to catalyze reactions such as Michael additions to cyclobutenes, affording thio-substituted cyclobutanes with high diastereo- and enantioselectivity. rsc.org These methods benefit from being metal-free and often proceeding under mild reaction conditions.

A summary of selected enantioselective strategies is presented in the table below.

StrategyDescriptionKey Features
Chiral Transient Directing Groups Reversible formation of a chiral imine from the ketone and a chiral amine directs a metal catalyst for enantioselective C-H functionalization. researchgate.netAccess to both enantiomers by tuning catalyst/reagents; applicable to C-H arylation. researchgate.net
Asymmetric [2+2] Photocycloaddition Light-induced cycloaddition of two alkene components using a chiral catalyst or template to control the stereochemical outcome. researchgate.netDirect construction of the cyclobutane ring; can be initiated by visible light.
Organocatalytic Michael Addition A chiral organocatalyst, such as a cinchona-based squaramide, promotes the conjugate addition of a nucleophile to a cyclobutene (B1205218) derivative. rsc.orgMetal-free conditions; high yields and enantioselectivities are achievable. rsc.org

Diastereoselective Control in Cyclobutyl Ring Functionalization

Once a cyclobutane ring is formed, subsequent functionalization must be controlled to establish the desired relative stereochemistry between multiple substituents. Diastereoselective control is critical for synthesizing complex molecules with multiple stereocenters.

A powerful strategy for achieving high diastereoselectivity is the formal γ−C–H functionalization of cyclobutyl aryl ketones . This method allows for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes, which are valuable motifs in medicinal chemistry. nih.govresearchgate.net The process involves an initial Norrish-Yang photocyclization of the cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This rigid bicyclic structure then undergoes a palladium-catalyzed C–C bond cleavage and functionalization with various coupling partners (e.g., aryl, alkenyl, or alkynyl iodides), exclusively yielding the cis-diastereomer. nih.govdocumentsdelivered.combohrium.com This high level of diastereocontrol is a direct consequence of the stereospecific nature of the C-C bond cleavage in the constrained bicyclic intermediate.

The table below illustrates the outcome of this diastereoselective functionalization strategy with various coupling partners for a generic cyclobutyl phenyl ketone.

EntryCoupling PartnerProduct Structure (cis-isomer)Yield (%)
14-Iodotoluene3-(p-tolyl)cyclobutyl phenyl ketone95
24-Iodoanisole3-(4-methoxyphenyl)cyclobutyl phenyl ketone94
31-Iodo-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)cyclobutyl phenyl ketone85
43-Iodopyridine3-(pyridin-3-yl)cyclobutyl phenyl ketone65

Data is representative of typical yields for this type of transformation as reported in the literature for analogous systems. nih.gov

Other methods, such as rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes, have also been developed for the diastereoselective synthesis of highly substituted cyclobutanes. rsc.org The choice of catalyst and solvent plays a critical role in directing the reaction pathway to favor the formation of the desired cyclobutane ring with high diastereoselectivity.

Methods for Determining Absolute and Relative Configuration

The unambiguous determination of the stereochemistry of newly synthesized chiral cyclobutyl ketones is essential. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative configuration of diastereomers. For 1,3-disubstituted cyclobutanes, the coupling constants (³JHH) between protons on the ring can provide information about their cis or trans relationship. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, which helps to elucidate the relative stereochemistry. For example, a strong NOE signal between protons at C1 and C3 of a cyclobutane ring would be indicative of a cis relationship.

X-ray Crystallography is the gold standard for determining both the relative and absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of all atoms in the molecule. For chiral molecules, anomalous dispersion techniques (e.g., using the Flack parameter) can be used to assign the absolute stereochemistry with high confidence.

Chiroptical Methods , such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectrum (a Cotton effect) is highly sensitive to the stereochemical environment of the chromophore (in this case, the ketone group). By comparing the experimental CD spectrum to theoretical calculations or to the spectra of compounds with known absolute configurations, the stereochemistry of the target molecule can be assigned. For α-aryl ketones, the electronic transitions of the aromatic ring can couple with the ketone chromophore, providing characteristic CD signals that are useful for stereochemical assignment. st-andrews.ac.ukchemrxiv.org

The selection of the appropriate method depends on the nature of the compound (e.g., whether it is crystalline), the availability of instrumentation, and the specific stereochemical question being addressed.

Synthetic Utility of Cyclobutyl 2 4 Methoxyphenyl Ethyl Ketone As a Versatile Building Block

Utilization in the Synthesis of Complex Organic Molecules

The core value of cyclobutyl aryl ketones lies in their ability to serve as precursors to stereochemically defined 1,3-difunctionalized cyclobutanes. nih.govnih.gov A powerful strategy involves a formal γ-C–H functionalization of the cyclobutyl ring. This can be achieved through a two-step sequence initiated by a Norrish-Yang cyclization of the cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo a palladium-catalyzed carbon-carbon bond cleavage and subsequent functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl groups, to yield cis-1,3-disubstituted cyclobutyl ketones. nih.gov

This methodology allows for the introduction of a wide range of substituents onto the cyclobutane (B1203170) ring with high diastereoselectivity, thereby enabling the rapid construction of diverse and complex molecular scaffolds from simple starting materials. The resulting functionalized cyclobutyl ketones can then be subjected to further transformations of the ketone moiety, as will be discussed in the following section, to access an even broader array of complex organic molecules.

Transformations of the Ketone Moiety for Diversification and Functional Group Interconversion

The ketone functionality in cyclobutyl aryl ketones is a versatile handle for a wide range of chemical transformations, allowing for the diversification of the molecular scaffold and the interconversion of functional groups. These transformations are crucial for building molecular complexity and for tailoring the properties of the final products. Research on analogous cyclobutyl aryl ketones has demonstrated several key transformations of the ketone moiety. nih.gov

Table 1: Key Transformations of the Ketone Moiety in Cyclobutyl Aryl Ketones

TransformationReagents and ConditionsProduct TypeRef.
Reduction to Alkane Not specified in detailAlkane nih.gov
Knoevenagel Condensation MalononitrileAlkene derivative nih.gov
Beckmann Rearrangement NH₂OH·HCl, TFA, 60 °C, 12 h; then conc. HCl, 100 °C, 15 hCyclobutane carboxylic anilide nih.gov
Baeyer-Villiger Oxidation Not specified in detailAcyl cyclobutanol nih.gov

These transformations highlight the synthetic flexibility of the ketone group. For instance, the Beckmann rearrangement provides a pathway to amides, which are prevalent in bioactive molecules. nih.govnih.gov The reaction proceeds through an oxime intermediate, and the regioselectivity of the migration allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond. nih.gov

Similarly, the Baeyer-Villiger oxidation offers a route to esters (in the form of acyl cyclobutanols), which are also important functional groups in organic synthesis and medicinal chemistry. nih.govnih.gov The ability to selectively cleave specific bonds based on the chosen rearrangement reaction provides a powerful tool for directed synthesis.

Furthermore, standard carbonyl chemistry, such as the Knoevenagel condensation , allows for the introduction of carbon-carbon double bonds, which can then be subjected to a variety of further synthetic manipulations. The complete reduction of the ketone to a methylene (B1212753) group provides access to purely hydrocarbon scaffolds. These transformations collectively underscore the role of the ketone moiety as a central hub for functional group interconversion and molecular diversification.

Integration into Synthetic Routes Towards Bioactive Molecules and Natural Product Analogs

The unique conformational properties of the cyclobutane ring make it an attractive scaffold for the design of bioactive molecules and natural product analogs. ru.nlnih.gov The introduction of a cyclobutane moiety can enforce a specific three-dimensional arrangement of functional groups, which can lead to enhanced binding to biological targets and improved pharmacokinetic profiles. ru.nllifechemicals.com This strategy is often employed to create conformationally restricted analogs of known drugs or natural products.

A notable example of this approach is the synthesis of a conformationally restricted analog of the hyperparathyroidism drug Cinacalcet. Starting from a cis-γ-arylated cyclobutyl ketone, a four-step synthesis furnished a molecule where the flexible ethylamine (B1201723) linker of Cinacalcet is replaced by a rigid 1,3-disubstituted cyclobutane ring. nih.gov This modification aims to lock the molecule in a bioactive conformation, potentially leading to improved efficacy or selectivity.

The general strategy of using cyclobutyl ketones as building blocks for bioactive molecules involves:

Scaffold Elaboration: Utilizing methods such as the γ-C–H functionalization described earlier to install key pharmacophoric elements onto the cyclobutane ring with precise stereochemical control. nih.gov

Functional Group Manipulation: Transforming the ketone moiety into other functional groups (e.g., amides, esters, amines) that are commonly found in bioactive compounds or that can serve as handles for further derivatization. nih.govnih.gov

Mimicking Bioactive Conformations: Designing the cyclobutane-containing molecule to mimic the spatial arrangement of functional groups in a known bioactive compound, thereby creating a more rigid and potentially more potent analog. ru.nl

While there are no specific examples in the literature of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone being used in the synthesis of a particular bioactive molecule, its structure is well-suited for such applications. The 4-methoxyphenyl (B3050149) group is a common feature in many biologically active compounds, and the cyclobutyl ketone core provides the necessary handles for synthetic manipulation and the introduction of conformational constraints. The principles demonstrated in the synthesis of the Cinacalcet analog and the broader use of cyclobutanes in medicinal chemistry strongly suggest the potential of this compound as a valuable building block in the development of novel therapeutics and probes for chemical biology.

Q & A

Basic: What synthetic methodologies are recommended for Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone?

The compound can be synthesized via Robinson annulation or Claisen-Schmidt condensation . For Robinson annulation, a cyclic β-unsaturated ketone intermediate is formed by reacting methyl vinyl ketone with a suitable enolate under basic conditions. Solvent-free methods may enhance reaction efficiency . Claisen-Schmidt condensation between cyclobutylacetophenone derivatives and 4-methoxyphenylacetyl chloride, catalyzed by NaOH or KOH, can yield the target compound. Purity optimization (>98%) is achievable through column chromatography and GC validation .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between NMR (e.g., unexpected coupling constants) and X-ray crystallography (bond angles/lengths) require cross-validation. X-ray diffraction (as in Acta Crystallographica studies) provides definitive structural confirmation, while DFT calculations (using software like Gaussian) can model NMR chemical shifts for comparison. For example, cyclobutyl ring strain or aryl group conjugation may explain deviations .

Advanced: What computational strategies optimize reaction pathways for this ketone?

Density Functional Theory (DFT) can model transition states and energy barriers for key steps like enolate formation or cyclization. PubChem’s molecular descriptors (e.g., dipole moments, HOMO-LUMO gaps) guide solvent selection and catalyst design . Molecular docking may predict interactions with biological targets, aiding in structure-activity relationship (SAR) studies.

Basic: How is purity and structural integrity validated?

  • GC-MS : Quantifies purity (>98% as per industrial standards) and detects volatile byproducts .
  • NMR : 13C^{13}\text{C} NMR confirms cyclobutyl sp3^3 carbons (δ 25–35 ppm) and ketone carbonyl (δ 205–210 ppm).
  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess polar impurities .

Advanced: How is pharmacological activity evaluated for derivatives of this compound?

Derivatives are screened via in vitro assays (e.g., cyclooxygenase inhibition for anti-inflammatory activity). Structural analogs with 4-methoxyphenyl groups show affinity for G-protein-coupled receptors (GPCRs). Dose-response curves (IC50_{50}) and molecular dynamics simulations validate target engagement .

Advanced: What green chemistry approaches improve synthesis scalability?

Solvent-free mechanochemical synthesis reduces waste. Ball-milling reactants (e.g., cyclobutylacetophenone and 4-methoxybenzaldehyde) with K2_2CO3_3 as a catalyst achieves >90% yield. Microwave-assisted reactions further shorten reaction times (10–15 min) .

Advanced: How does stereochemistry influence reactivity and stability?

The cyclobutyl ring’s puckered conformation induces steric hindrance, affecting nucleophilic attack sites. Dynamic NMR studies (variable-temperature 1^1H NMR) track ring-flipping kinetics, while TGA/DSC evaluates thermal stability (decomposition >200°C) .

Basic: What safety protocols are critical during handling?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of ketone vapors.
  • Waste disposal : Segregate halogenated byproducts for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.